3-Amino-1-(3-chloro-5-fluorophenyl)propan-1-ol
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Overview
Description
3-Amino-1-(3-chloro-5-fluorophenyl)propan-1-ol is an organic compound that belongs to the class of aromatic compounds It contains an amino group, a hydroxyl group, and a substituted phenyl ring with chlorine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(3-chloro-5-fluorophenyl)propan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 3-chloro-5-fluorobenzaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced using a suitable reducing agent, such as sodium borohydride, to yield the corresponding amino alcohol .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(3-chloro-5-fluorophenyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The nitro group in intermediates can be reduced to an amino group.
Substitution: The chlorine and fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the halogen atoms.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone or aldehyde, while reduction of the nitro group results in the formation of an amine .
Scientific Research Applications
3-Amino-1-(3-chloro-5-fluorophenyl)propan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Amino-1-(3-chloro-5-fluorophenyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors. These interactions can modulate biological processes, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-3-(4-fluorophenyl)propan-1-ol
- 3-Amino-1-(3-chloro-5-fluorophenyl)propan-1-ol hydrochloride
- 3-Amino-3-(3-fluorophenyl)propan-1-ol
Uniqueness
This compound is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring. This substitution pattern can influence its chemical reactivity and biological activity, making it distinct from other similar compounds .
Properties
Molecular Formula |
C9H11ClFNO |
---|---|
Molecular Weight |
203.64 g/mol |
IUPAC Name |
3-amino-1-(3-chloro-5-fluorophenyl)propan-1-ol |
InChI |
InChI=1S/C9H11ClFNO/c10-7-3-6(4-8(11)5-7)9(13)1-2-12/h3-5,9,13H,1-2,12H2 |
InChI Key |
QIZAXUZPMOIQQE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1F)Cl)C(CCN)O |
Origin of Product |
United States |
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